3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a cyclobutylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclobutylpropanoic acid moiety through a series of reactions including alkylation and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
- N2-(((Benzyloxy)carbonyl)-N-((3R)-1-(((Benzyloxy)carbonyl)-L-aspartic acid
Uniqueness
3-(((Benzyloxy)carbonyl)amino)-3-cyclobutylpropanoic acid is unique due to its specific structural features, such as the cyclobutyl ring and the benzyloxycarbonyl-protected amino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
3-cyclobutyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-13(12-7-4-8-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18) |
InChI Key |
USAXZPPNCBXRQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.